2-cyclopropyl-5-methylaniline hydrochloride
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Overview
Description
2-cyclopropyl-5-methylaniline hydrochloride is an organic compound that belongs to the class of anilines It is characterized by the presence of a cyclopropyl group and a methyl group attached to the benzene ring, along with an amine group that is protonated to form the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5-methylaniline hydrochloride typically involves the introduction of the cyclopropyl and methyl groups onto the benzene ring followed by the formation of the amine group. One common method is the nitration of a suitable precursor, followed by reduction to form the aniline derivative. The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-5-methylaniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-cyclopropyl-5-methylaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-cyclopropyl-5-methylaniline hydrochloride include other aniline derivatives with different substituents on the benzene ring, such as:
- 2-cyclopropyl-4-methylaniline
- 2-cyclopropyl-6-methylaniline
- 2-cyclopropyl-5-ethylaniline
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties
Properties
CAS No. |
2763759-37-9 |
---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.7 |
Purity |
95 |
Origin of Product |
United States |
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